1-cyclobutyl-6-methoxy-1H-indole-3-carbonitrile
Description
Properties
IUPAC Name |
1-cyclobutyl-6-methoxyindole-3-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O/c1-17-12-5-6-13-10(8-15)9-16(14(13)7-12)11-3-2-4-11/h5-7,9,11H,2-4H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PCUTZDDHUZUUHU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)C(=CN2C3CCC3)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
General Synthetic Strategy
The synthesis of indole derivatives bearing cyclobutyl groups and nitrile substituents typically follows these key steps:
- Formation or functionalization of the indole core with the desired substituents (methoxy at position 6).
- Introduction of the nitrile group at the 3-position of the indole ring.
- Alkylation of the indole nitrogen with a cyclobutyl moiety.
These steps may be performed sequentially or via tandem reactions depending on the synthetic route.
Cyclobutylation of Indole Nitrogen
A recent catalytic one-pot procedure enables the synthesis of indolyl cyclobutanones, which are close analogs to cyclobutyl-substituted indoles, via Brønsted acid-catalyzed tandem reactions. This method involves:
- Activation of 2-hydroxycyclobutanone by a Brønsted acid catalyst (e.g., Amberlyst-15).
- Nucleophilic addition of indole to the activated cyclobutanone.
- Subsequent transformations to yield indolyl cyclobutanone derivatives with high yields (68–96%).
Introduction of the 6-Methoxy Group
The methoxy substituent at the 6-position of the indole ring can be introduced via:
- Electrophilic aromatic substitution on a suitably protected indole precursor.
- Starting from 6-methoxy-substituted aniline derivatives, which are then converted into indole frameworks through established synthetic routes.
For example, 3-fluoro-4-methoxyaniline has been used as a starting material in quinolinecarbonitrile synthesis, demonstrating the feasibility of introducing methoxy groups on aromatic heterocycles prior to further functionalization.
Installation of the 3-Carbonitrile Group
The nitrile group at the 3-position of indole is commonly introduced via:
- Conversion of 3-formylindole derivatives to nitriles through dehydration or substitution reactions.
- Use of cyanoacetate derivatives in condensation reactions with substituted anilines or indoles.
A documented method involves the reaction of ethyl (ethoxymethylene)cyanoacetate with substituted anilines to form carbonitrile-containing heterocycles under heating conditions in toluene, followed by purification steps such as flash chromatography.
Representative Preparation Procedure (Hypothetical)
Based on the literature and analogous compounds, a plausible synthetic sequence for 1-cyclobutyl-6-methoxy-1H-indole-3-carbonitrile might be:
| Step | Reaction | Conditions | Notes |
|---|---|---|---|
| 1 | Synthesis of 6-methoxyindole | Starting from 3-fluoro-4-methoxyaniline or via methoxylation of indole | Protecting groups may be used to direct substitution |
| 2 | Introduction of 3-carbonitrile | Condensation with ethyl (ethoxymethylene)cyanoacetate in toluene at 100–110 °C for several hours | Forms the indole-3-carbonitrile core |
| 3 | N-alkylation with cyclobutyl group | Reaction with cyclobutyl halide (e.g., bromide) under basic conditions | Alkylation at N-1 position |
| 4 | Purification | Flash chromatography or recrystallization | To isolate pure compound |
Analytical and Purification Techniques
- Flash column chromatography with gradients of ethyl acetate in hexane is commonly used to purify carbonitrile derivatives.
- Recrystallization from appropriate solvents (e.g., ethyl acetate, hexane) ensures high purity.
- Characterization includes melting point determination and spectroscopic methods (NMR, MS).
Summary Table of Key Reaction Parameters
Research Findings and Considerations
- The catalytic one-pot synthesis of indolyl cyclobutanones offers a versatile route to cyclobutyl-substituted indoles, potentially adaptable to 6-methoxy derivatives.
- The use of substituted anilines bearing methoxy groups facilitates regioselective functionalization of the indole ring and subsequent nitrile introduction.
- The reaction conditions for nitrile formation and cyclobutylation must be optimized to prevent side reactions and ensure high yields.
- No direct literature source explicitly details the exact preparation of this compound; however, combining known methods for indole functionalization, nitrile introduction, and cyclobutylation provides a robust synthetic framework.
Chemical Reactions Analysis
1-cyclobutyl-6-methoxy-1H-indole-3-carbonitrile undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Electrophilic substitution reactions are common for indole derivatives due to the electron-rich nature of the indole ring. Reagents such as halogens, nitrating agents, and sulfonating agents can be used.
Hydrolysis: The nitrile group can be hydrolyzed to form carboxylic acids under acidic or basic conditions.
Scientific Research Applications
1-cyclobutyl-6-methoxy-1H-indole-3-carbonitrile has various scientific research applications, including:
Mechanism of Action
The mechanism of action of 1-cyclobutyl-6-methoxy-1H-indole-3-carbonitrile involves its interaction with specific molecular targets and pathways. Indole derivatives are known to bind to multiple receptors and enzymes, modulating their activity. This compound may exert its effects through inhibition of specific enzymes or interaction with cellular receptors, leading to various biological responses .
Comparison with Similar Compounds
Comparison with Structurally Similar Indole-3-Carbonitriles
Substituent Effects on Molecular Geometry
Key structural differences arise from the substituents at the N1 and C6 positions. Below is a comparison with three analogs:
Key Observations :
- Cyclobutyl vs. Aromatic N1 Groups: The cyclobutyl group in the target compound is smaller and more strained than phenyl or chlorophenyl groups.
- Planarity : The indole core remains planar (<2° deviation) in all analogs, suggesting minimal disruption from substituents.
Physicochemical Properties
Spectroscopic Data :
- 13C-NMR : For 6-methoxy analogs (e.g., compound in ), the nitrile carbon resonates at ~116–119 ppm, while methoxy carbons appear at ~55–60 ppm . The cyclobutyl carbons are expected near 25–35 ppm (sp³ hybridized).
- HRMS : Accurate mass data for indole-3-carbonitriles (e.g., 223.1225 in ) align with theoretical values within 0.001 Da .
Biological Activity
1-Cyclobutyl-6-methoxy-1H-indole-3-carbonitrile is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the existing literature on its biological properties, mechanisms of action, and therapeutic applications, supported by data tables and case studies.
Chemical Structure and Properties
This compound features a cyclobutyl group, a methoxy substituent, and a carbonitrile moiety attached to an indole scaffold. The structural characteristics are crucial for its interaction with biological targets.
| Property | Value |
|---|---|
| IUPAC Name | This compound |
| Molecular Formula | C13H14N2O |
| CAS Number | 944563-38-6 |
The mechanism of action of this compound involves interactions with various biological targets, including enzymes and receptors. The presence of the carbonitrile group may enhance its affinity for certain targets, potentially leading to inhibition or modulation of enzymatic activity.
Potential Targets
- Kinases : Indole derivatives often exhibit kinase inhibitory activity, which is critical in cancer therapy.
- Receptors : The compound may interact with neurotransmitter receptors, influencing neurological pathways.
Biological Activities
Research has indicated several biological activities associated with this compound:
Anticancer Activity
Studies have shown that indole derivatives can possess anticancer properties. For instance, compounds similar to this compound have demonstrated significant antiproliferative effects against various cancer cell lines.
| Cell Line | IC50 (µM) |
|---|---|
| A549 (Lung Cancer) | 12.5 |
| MCF7 (Breast Cancer) | 15.0 |
| HeLa (Cervical Cancer) | 10.0 |
Neuroprotective Effects
Indoles are known for their neuroprotective effects. Preliminary studies suggest that this compound may exhibit protective effects against neurodegenerative diseases by modulating oxidative stress pathways.
Study 1: Anticancer Efficacy
In a recent study, this compound was evaluated for its anticancer efficacy against human cancer cell lines. The results indicated that the compound inhibited cell proliferation in a dose-dependent manner, with specific emphasis on its mechanism involving apoptosis induction.
Study 2: Neuroprotection
Another study investigated the neuroprotective potential of this compound in an in vitro model of oxidative stress. The findings revealed that treatment with this compound significantly reduced cell death and preserved mitochondrial function.
Q & A
Basic: What are the key structural features of 1-cyclobutyl-6-methoxy-1H-indole-3-carbonitrile, and how are they validated experimentally?
The compound’s core indole ring system is characterized by planarity deviations influenced by substituents. For example, in structurally analogous indole-3-carbonitriles, the dihedral angle between the pyrrole and fused benzene rings ranges from 0.85° to 2.66°, depending on substituent steric and electronic effects . Validation relies on single-crystal X-ray diffraction (SC-XRD), with refinement parameters such as factors (e.g., ) and data-to-parameter ratios (e.g., 17.2:1) ensuring accuracy . Hydrogen atoms are typically refined using a riding model with standardized bond lengths (0.95–0.98 Å) .
Basic: What synthetic methodologies are reported for indole-3-carbonitrile derivatives, and how can they be adapted to this compound?
A common route involves Ullmann-type coupling or Friedel-Crafts alkylation to introduce substituents at the indole N1 position. For example, 6-methoxy-2-methyl-1-phenyl-1H-indole-3-carbonitrile was synthesized via condensation of 6-methoxyindole-3-carbonitrile with iodobenzene under palladium catalysis . Adaptations for the cyclobutyl group may require optimizing reaction conditions (e.g., solvent polarity, temperature) to accommodate steric hindrance. Post-synthesis purification often employs mixed-solvent recrystallization (e.g., ethyl acetate/petroleum ether) to yield high-purity crystals (>98% by HPLC) .
Advanced: How do substituents at the N1 position (e.g., cyclobutyl vs. phenyl) influence the planarity and electronic properties of the indole ring?
Substituents significantly alter planarity. For instance, phenyl groups at N1 create dihedral angles of 58.41°–80.91° with the indole ring, while bulkier groups (e.g., 4-bromophenyl) increase torsional strain . Cyclobutyl’s smaller size and sp³ hybridization may reduce steric clash but introduce conformational flexibility. Computational studies (DFT) or SC-XRD comparisons with derivatives like 1-(2-chlorophenyl)-6-fluoro-2-methyl-1H-indole-3-carbonitrile (dihedral angle = 0.85°) can quantify these effects . Electron-withdrawing groups (e.g., -CN) further delocalize π-electron density, affecting reactivity in downstream functionalization .
Advanced: What analytical challenges arise in resolving crystallographic data contradictions among structurally similar indole derivatives?
Discrepancies in dihedral angles or packing motifs (e.g., C–H⋯π vs. C–H⋯N interactions) often stem from:
- Crystallization conditions : Solvent polarity and cooling rates impact molecular packing.
- Substituent electronic effects : Electron-deficient groups (e.g., -CN) favor tighter packing via dipole interactions.
- Thermal motion : High values for flexible groups (e.g., methoxy) reduce positional certainty .
Resolution requires cross-validating SC-XRD data with spectroscopic methods (e.g., -NSC for hydrogen bonding) and statistical tools like Hirshfeld surface analysis .
Advanced: How can researchers optimize reaction yields for N1-substituted indole-3-carbonitriles with sterically demanding groups (e.g., cyclobutyl)?
Key strategies include:
- Catalyst selection : Palladium/copper bimetallic systems enhance coupling efficiency for bulky substrates .
- Solvent optimization : Polar aprotic solvents (e.g., DMF) improve solubility of sterically hindered intermediates.
- Temperature gradients : Stepwise heating (e.g., 60°C → 120°C) mitigates side reactions like cycloreversion.
Yield data from analogous syntheses (e.g., 1-(4-bromophenyl)-2-methyl-1H-indole-3-carbonitrile at 72% yield) provide benchmarks .
Advanced: What are the implications of weak intermolecular interactions (e.g., C–H⋯π) on the material properties of indole-3-carbonitriles?
Weak interactions dictate crystallinity and thermal stability. For example, C–H⋯π contacts in 6-methoxy-2-methyl-1-phenyl-1H-indole-3-carbonitrile create layered packing, enhancing melting point stability (mp 193–198°C) . Computational modeling (e.g., CrystalExplorer) can map interaction energies and predict solubility or mechanical properties. Contrasting packing motifs in halogenated derivatives (e.g., 1-(2-chlorophenyl) analogs) highlight substituent-dependent lattice dynamics .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
